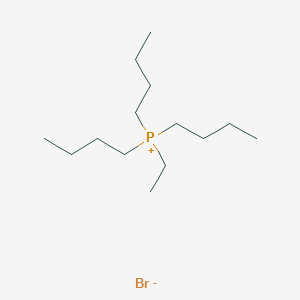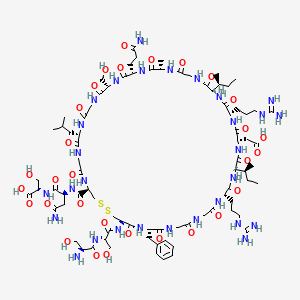
トリブチル(エチル)ホスホニウムブロミド
概要
説明
Phosphonium, tributylethyl-, bromide is a quaternary phosphonium salt with the chemical formula C12H28BrP. It is a member of the phosphonium salts family, which are characterized by the presence of a positively charged phosphorus atom bonded to four organic groups. This compound is commonly used in organic synthesis and various industrial applications due to its unique chemical properties.
科学的研究の応用
Phosphonium, tributylethyl-, bromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis and as a reagent in the Wittig reaction.
Biology: It is employed in the preparation of biologically active phosphonium salts that can be used in drug delivery systems.
Medicine: It is investigated for its potential use in the development of new pharmaceuticals, particularly in targeting cancer cells.
Industry: It is used in the production of ionic liquids, which are utilized in various industrial processes such as catalysis, electrochemistry, and separation technologies.
作用機序
Target of Action
Phosphonium, tributylethyl-, bromide, also known as Tributyl(ethyl)phosphonium bromide, is a type of quaternary phosphonium salt (QPS)It has been suggested that it may interact with various biological and chemical processes .
Mode of Action
The mode of action of Phosphonium, tributylethyl-, bromide is complex and multifaceted. As a phosphonium-based ionic liquid, it has been suggested to act as a catalyst in various chemical reactions . Furthermore, it has been shown to have promising biocidal effects, potentially disrupting biofilms
Biochemical Pathways
It has been suggested that it may influence various processes, including the formation of biofilms . It may also play a role in various chemical reactions, acting as a catalyst
Result of Action
It has been suggested to have biocidal effects and may disrupt biofilms . It may also act as a catalyst in various chemical reactions
Action Environment
The action, efficacy, and stability of Phosphonium, tributylethyl-, bromide can be influenced by various environmental factors. For instance, it has been suggested that it may be used as a recyclable reaction medium for Heck cross-coupling reactions . Furthermore, it has been shown to have promising anti-biofilm effects in vitro . .
準備方法
Synthetic Routes and Reaction Conditions
Phosphonium, tributylethyl-, bromide can be synthesized through the quaternization of tributylethylphosphine with an alkyl halide, typically using ethyl bromide. The reaction is carried out in an inert solvent such as acetonitrile or dichloromethane at room temperature. The general reaction scheme is as follows:
[ \text{P(C}_4\text{H}_9\text{)}_3 + \text{C}_2\text{H}_5\text{Br} \rightarrow \text{[P(C}_4\text{H}_9\text{)}_3\text{C}_2\text{H}_5\text{]}+\text{Br}- ]
Industrial Production Methods
In industrial settings, the production of phosphonium, tributylethyl-, bromide involves large-scale quaternization reactions. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified through recrystallization or distillation to achieve the desired purity.
化学反応の分析
Types of Reactions
Phosphonium, tributylethyl-, bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Wittig Reaction: It is used in the Wittig reaction to form alkenes from aldehydes and ketones.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Wittig Reaction: The reaction involves the use of aldehydes or ketones and a strong base such as butyllithium to generate the ylide intermediate.
Major Products Formed
Nucleophilic Substitution: The major products are the substituted phosphonium salts.
Wittig Reaction: The major products are alkenes and triphenylphosphine oxide.
類似化合物との比較
Phosphonium, tributylethyl-, bromide can be compared with other quaternary phosphonium salts such as:
Tetraphenylphosphonium bromide: Similar in structure but with phenyl groups instead of butyl and ethyl groups.
Tetramethylphosphonium bromide: Contains methyl groups instead of butyl and ethyl groups.
Tributylmethylphosphonium bromide: Similar but with a methyl group instead of an ethyl group.
The uniqueness of phosphonium, tributylethyl-, bromide lies in its specific combination of butyl and ethyl groups, which impart distinct chemical properties and reactivity compared to other phosphonium salts.
特性
IUPAC Name |
tributyl(ethyl)phosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H32P.BrH/c1-5-9-12-15(8-4,13-10-6-2)14-11-7-3;/h5-14H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOTZDSWJKMKAMT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[P+](CC)(CCCC)CCCC.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H32BrP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20598772 | |
| Record name | Tributyl(ethyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20598772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7392-50-9 | |
| Record name | Phosphonium, tributylethyl-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7392-50-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tributyl(ethyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20598772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















